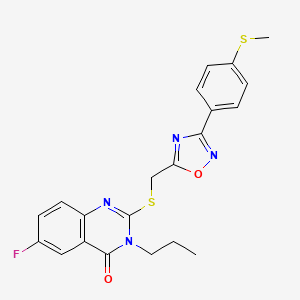

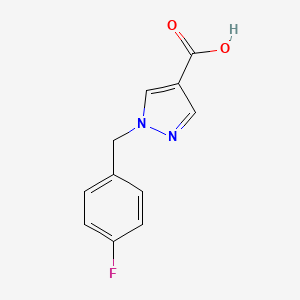

1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The “1-(4-Fluorobenzyl)” part refers to a 4-fluorobenzyl group attached to the pyrazole ring. The “4-carboxylic acid” part indicates a carboxylic acid group attached to the fourth carbon of the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with a 4-fluorobenzyl group and a carboxylic acid group attached. The presence of the fluorine atom and the carboxylic acid group would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, while the carboxylic acid group could contribute to its acidity and solubility .Aplicaciones Científicas De Investigación

Multifunctional Material Development

A study by Tan et al. (2018) utilized a related compound, 1-(4-carboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid, in the fabrication of lanthanide metal–organic frameworks (Ln-MOFs). These frameworks exhibit strong stabilities and efficient ligand-sensitized luminescence, making them promising for Fe(III) detection, CO2 capture, and utilization as catalysts in chemical reactions.

Anti-Cancer Activity

Compounds structurally related to 1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid have been investigated for their anti-cancer properties. Hammam et al. (2005) discussed the synthesis of fluoro-substituted benzo[b]pyran derivatives that showed anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations Hammam et al. (2005).

Functionalization Reactions

Yıldırım et al. (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, indicating the versatility of pyrazole derivatives in synthesizing a variety of compounds with potential biological activities Yıldırım et al. (2005).

Organic Solar Cells Enhancement

In the field of electronics, Tan et al. (2016) demonstrated how derivatives, including 4-fluorobenzoic acid, can significantly improve the conductivity of PEDOT:PSS, a material widely used in organic solar cells. This advancement suggests a pathway to high-efficiency, ITO-free organic solar devices Tan et al. (2016).

Cycloaddition Reactions for Pyrrole Derivatives

Novikov et al. (2005) reported on the synthesis of 2-fluoro-4,5-dihydropyrrole derivatives through cycloaddition reactions involving difluorocarbene, highlighting the chemical reactivity of fluorine-containing compounds for creating structurally diverse molecules Novikov et al. (2005).

Ring-Chain Tautomerism Study

Research by Pakalnis et al. (2014) delved into the ring-chain tautomerism of 3-unsubstituted trifluoromethyl-containing n-acyl-5-hydroxy-2-pyrazolines, illustrating the dynamic structural behavior of such compounds under different conditions Pakalnis et al. (2014).

Improved Synthesis Processes

An improved synthesis process for 1H-pyrazole-4-carboxylic acid was developed by Dong (2011), increasing the yield significantly. This advancement in synthetic methodology underscores the ongoing efforts to optimize the production of pyrazole derivatives for various applications Dong (2011).

Mecanismo De Acción

Target of Action

A structurally similar compound, [1-(4-fluorobenzyl)cyclobutyl]methyl (1s)-1-[oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate, has been reported to target cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in the extracellular matrix of bone, thus playing a crucial role in bone resorption.

Mode of Action

This interaction could lead to changes in cellular processes or pathways .

Biochemical Pathways

Given the potential target of cathepsin k, it’s plausible that the compound could influence pathways related to bone resorption and remodeling .

Pharmacokinetics

A related compound, ab-fubinaca, was found to be rapidly and extensively metabolized . The lipophilicity of a similar compound, AB-FUBINACA, was reported, which could influence its absorption and distribution .

Result of Action

Related synthetic cannabinoids have been associated with various effects, including paranoia, seizures, tachycardia, and even death .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKPGUPOFLAXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2858475.png)

![N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide](/img/structure/B2858481.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2858483.png)

![1,3-Dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2858487.png)

![3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2858489.png)

![Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2858494.png)

![2-(8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2858495.png)

![4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2858496.png)